

6-Nitrobenzothiazole chemical structure and properties

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6-Nitrobenzothiazole: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, synthesis, and applications of **6-nitrobenzothiazole**. The information is intended for professionals in research and development, particularly in the fields of medicinal chemistry and materials science.

Chemical Structure and Identification

6-Nitrobenzothiazole is an aromatic heterocyclic compound. Its structure consists of a benzene ring fused to a thiazole ring, with a nitro group substituted at the 6th position.



Identifier	Value
IUPAC Name	6-nitro-1,3-benzothiazole[1]
CAS Number	2942-06-5[1]
Molecular Formula	C7H4N2O2S[1]
Molecular Weight	180.18 g/mol [1]
SMILES	O=N(=O)c1ccc2scnc2c1
InChI	InChI=1S/C7H4N2O2S/c10-9(11)5-1-2-6-7(3-5)12-4-8-6/h1-4H[1]
Synonyms	6-nitrobenzo[d]thiazole

Physicochemical Properties

6-Nitrobenzothiazole is a yellow crystalline solid at room temperature.[2] It is sparingly soluble in water but shows better solubility in various organic solvents.

Property	Value
Appearance	Yellow solid[2]
Melting Point	175-178 °C[2]
Solubility in Water	Very low solubility
Solubility in Organic Solvents	Soluble in ethanol, ether, and benzene[3]
Purity	Commercially available with ≥98% purity

Spectral Data

The structural identification of **6-nitrobenzothiazole** is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy



The ¹H NMR spectrum of **6-nitrobenzothiazole** would exhibit signals corresponding to the aromatic protons.

Note: Specific chemical shift values for **6-nitrobenzothiazole** were not explicitly available in the search results. The following are predicted values based on the analysis of related structures.

Proton	Predicted Chemical Shift (ppm)	Multiplicity
H-2	~9.2	S
H-4	~8.4	d
H-5	~8.2	dd
H-7	~9.0	d

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Wavenumber (cm ⁻¹)	Assignment
3100-3000	Aromatic C-H stretch
1600-1400	C=C aromatic ring stretch
1550-1490	Asymmetric NO ₂ stretch
1350-1300	Symmetric NO ₂ stretch
~1610	C=N stretch (thiazole)

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of the compound.



m/z	Assignment
180	[M] ⁺ (Molecular ion)
134	[M-NO ₂] ⁺

Synthesis and Reactivity

6-Nitrobenzothiazole is a key synthetic intermediate. It is typically prepared by the nitration of a benzothiazole precursor.

Experimental Protocol: Synthesis of 2-Amino-6-nitrobenzothiazole

While a direct protocol for **6-nitrobenzothiazole** was not detailed, the synthesis of its 2-amino derivative is well-documented and illustrates the key nitration step. This process involves the nitration of 2-aminobenzothiazole.

Materials:

- 2-Aminobenzothiazole
- Concentrated Sulfuric Acid (H₂SO₄)
- Concentrated Nitric Acid (HNO₃)
- Ice
- Aqueous Ammonia
- Ethanol

Procedure:

 Dissolve 2-aminobenzothiazole (0.157 mol) in 36 mL of concentrated sulfuric acid, maintaining the temperature below 5°C with vigorous stirring.[4]



- Add 19 mL of nitric acid dropwise to the solution, ensuring the temperature is maintained at 20°C.[4]
- Stir the reaction mixture for 4-5 hours.[4]
- Pour the mixture onto ice with continuous stirring.
- Add aqueous ammonia until the solids turn slightly orange.
- Filter the solids, wash with water, and then dry.[4]
- Recrystallize the crude product from ethanol to obtain pure 2-amino-6-nitrobenzothiazole.
 [4]

This protocol can be adapted for the synthesis of **6-nitrobenzothiazole** by using benzothiazole as the starting material.

Applications in Research and Drug Development

6-Nitrobenzothiazole itself is primarily used as a versatile intermediate in the synthesis of more complex molecules. Its derivatives have shown a wide range of biological activities and applications.

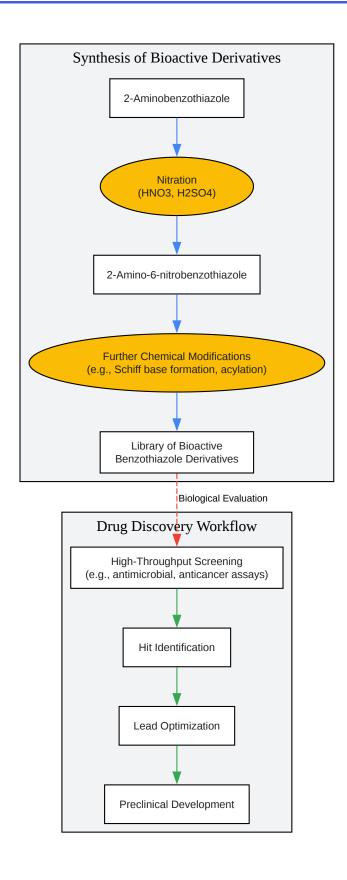
- Antimicrobial Agents: Derivatives of 2-amino-6-nitrobenzothiazole have demonstrated potential in combating bacterial infections.[5]
- Anticancer Research: The benzothiazole scaffold is a known pharmacophore in many anticancer drugs, and derivatives of 6-nitrobenzothiazole are being explored for their potential in oncology.
- MAO Inhibitors: Certain hydrazone derivatives of 2-amino-6-nitrobenzothiazole have been identified as potent monoamine oxidase (MAO) inhibitors, which are targets for the treatment of neurodegenerative disorders.
- Dye Production: 2-Amino-6-nitrobenzothiazole serves as a base in the production of azo and disperse dyes.



Signaling Pathways and Experimental Workflows

While specific signaling pathways for **6-nitrobenzothiazole** are not established, its importance lies in its role as a building block for bioactive compounds. The following diagram illustrates a general synthetic workflow for the utilization of **6-nitrobenzothiazole** derivatives in the development of therapeutic agents.





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